molecular formula C7H9NO4 B1582118 (2,6-Dioxo-piperidin-4-yl)-acetic acid CAS No. 6258-28-2

(2,6-Dioxo-piperidin-4-yl)-acetic acid

Cat. No. B1582118
CAS RN: 6258-28-2
M. Wt: 171.15 g/mol
InChI Key: MLOIZNBOQITCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Dioxo-piperidin-4-yl)-acetic acid” is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15126 . It is also known by other names such as 3-(Formylmethyl)glutarimide and 2-(2,6-dioxo-4-piperidyl)acetaldehyde .


Molecular Structure Analysis

The InChI key for “(2,6-Dioxo-piperidin-4-yl)-acetic acid” is SOWWVOYATZCGMM-UHFFFAOYSA-N . The InChI string is InChI=1S/C7H9NO3/c9-2-1-5-3-6(10)8-7(11)4-5/h2,5H,1,3-4H2,(H,8,10,11) . The canonical SMILES representation is C1C(CC(=O)NC1=O)CC=O .


Physical And Chemical Properties Analysis

The boiling point of “(2,6-Dioxo-piperidin-4-yl)-acetic acid” is 369.3ºC at 760 mmHg . The density of the compound is 1.19g/cm3 .

Scientific Research Applications

  • Catechol-functionalized Hydrogels

    • Application: These hydrogels are used in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
    • Method: The hydrogels are designed with an interconnected porous network across various length scales from nano- to macroscopic dimensions .
    • Results: The hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
  • Photothermal Applications of 2D Nanomaterials

    • Application: These nanomaterials are used in photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
    • Method: The 2D nanomaterials are designed for higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
    • Results: The nanomaterials have shown satisfactory therapeutic effects and have derived many more applications in cutting-edge fields .
  • Catechol-functionalized Hydrogels

    • Application: These hydrogels are used in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
    • Method: The hydrogels are designed with an interconnected porous network across various length scales from nano- to macroscopic dimensions .
    • Results: The hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
  • Photothermal Applications of 2D Nanomaterials

    • Application: These nanomaterials are used in photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
    • Method: The 2D nanomaterials are designed for higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
    • Results: The nanomaterials have shown satisfactory therapeutic effects and have derived many more applications in cutting-edge fields .

properties

IUPAC Name

2-(2,6-dioxopiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-1-4(3-7(11)12)2-6(10)8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIZNBOQITCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283890
Record name (2,6-Dioxopiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dioxo-piperidin-4-yl)-acetic acid

CAS RN

6258-28-2
Record name 6258-28-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6-Dioxopiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dioxo-piperidin-4-yl)-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dioxo-piperidin-4-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dioxo-piperidin-4-yl)-acetic acid
Reactant of Route 3
(2,6-Dioxo-piperidin-4-yl)-acetic acid
Reactant of Route 4
(2,6-Dioxo-piperidin-4-yl)-acetic acid
Reactant of Route 5
(2,6-Dioxo-piperidin-4-yl)-acetic acid
Reactant of Route 6
(2,6-Dioxo-piperidin-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.